An In-depth Technical Guide to the Physical Properties of 2-Fluoro-4-methoxybenzaldehyde
An In-depth Technical Guide to the Physical Properties of 2-Fluoro-4-methoxybenzaldehyde
Introduction
2-Fluoro-4-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry. Its utility in the preparation of diverse molecular scaffolds, including fluorine-containing imidazoles and polyhydroquinolines, makes it a compound of significant interest to researchers in medicinal chemistry and materials science. A comprehensive understanding of its physical properties is paramount for its effective handling, characterization, and application in complex synthetic pathways. This guide provides a detailed examination of the key physicochemical characteristics of 2-Fluoro-4-methoxybenzaldehyde, offering both established data and field-proven methodologies for its empirical validation.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical compound is to establish its unequivocal identity through standardized nomenclature and structural representation.
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Chemical Name: 2-Fluoro-4-methoxybenzaldehyde
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Synonyms: 2-Fluoro-p-anisaldehyde
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CAS Number: 331-64-6
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Molecular Formula: C₈H₇FO₂[1]
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Molecular Weight: 154.14 g/mol [1]
The molecular architecture, consisting of a benzene ring substituted with fluoro, methoxy, and formyl groups at positions 2, 4, and 1 respectively, dictates its reactivity and physical behavior.
Caption: Molecular Structure of 2-Fluoro-4-methoxybenzaldehyde.
Physicochemical Properties
The macroscopic properties of a compound are a direct manifestation of its molecular structure and intermolecular forces. The data presented below are compiled from reputable chemical suppliers and databases.
| Property | Value | Source(s) |
| Appearance | White to brown powder or crystals. | |
| Melting Point | 43-48 °C (literature) | [2] |
| 45.0 to 48.0 °C | ||
| Boiling Point | Data not available. Predicted to be >200 °C at atmospheric pressure. | |
| Density | Data not available. | |
| Purity (Assay) | >96.0% (GC) |
Expert Insight: The melting point is presented as a range, which is typical for crystalline organic solids. A sharp melting range (e.g., 0.5-1.0 °C) is indicative of high purity, whereas a broad range suggests the presence of impurities which disrupt the crystal lattice. While experimental boiling point and density data are not readily published, computational tools can provide estimates. For instance, a property calculator predicts temperature-dependent density values, which can be useful for process modeling.[3] However, these should always be confirmed experimentally for critical applications.
Solubility Profile
The solubility of 2-Fluoro-4-methoxybenzaldehyde in various solvents is a critical parameter for reaction setup, purification, and formulation.
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Water: Expected to be poorly soluble. Aldehydes with more than four carbon atoms generally exhibit low solubility in water as the nonpolar character of the molecule becomes dominant.[4][5][6]
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Organic Solvents: Generally soluble in common organic solvents like alcohols, ethers, and chlorinated solvents.[4][7]
Causality in Solubility: The molecule possesses a polar carbonyl (C=O) group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor with protic solvents.[6][8] However, the bulky, nonpolar benzene ring diminishes its affinity for highly polar solvents like water. In less polar organic solvents, van der Waals forces and dipole-dipole interactions facilitate dissolution.
Spectral Data Analysis (Predicted)
While experimental spectra for this specific compound are not widely available in public databases, we can reliably predict the key features based on the known spectral behavior of substituted benzaldehydes.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aldehyde, methoxy, and aromatic protons.
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Aldehyde Proton (-CHO): A singlet peak is anticipated in the highly deshielded region of δ 9.8-10.1 ppm .
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Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons should appear around δ 3.8-4.0 ppm .
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Aromatic Protons (Ar-H): Three protons on the aromatic ring will exhibit complex splitting patterns (doublets or doublets of doublets) between δ 6.8-7.8 ppm , influenced by coupling to each other and to the fluorine atom.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides a map of the carbon skeleton.
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Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to resonate far downfield, typically in the δ 188-192 ppm range.
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Aromatic Carbons (Ar-C): Six distinct signals are expected. The carbons directly bonded to the electronegative fluorine and oxygen atoms will be significantly shifted. The C-F carbon will show a large coupling constant (¹JCF ≈ 250 Hz).
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Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm is characteristic for a methoxy group on an aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups.
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C=O Stretch (Carbonyl): A strong, sharp absorption band is expected between 1685-1705 cm⁻¹ . Conjugation with the aromatic ring lowers the frequency compared to a saturated aldehyde (1730 cm⁻¹).[9][10]
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C-H Stretch (Aldehyde): Two characteristic, weaker bands are anticipated near 2750 cm⁻¹ and 2850 cm⁻¹ . The presence of the 2750 cm⁻¹ peak is a strong diagnostic indicator for an aldehyde.[9]
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C-O Stretch (Aryl Ether): A strong band corresponding to the aryl-O-CH₃ stretch should appear in the 1250-1270 cm⁻¹ region.
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C-F Stretch: A strong absorption in the fingerprint region, typically around 1200-1000 cm⁻¹ .
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Aromatic C=C Stretches: Medium intensity peaks will be present in the 1500-1600 cm⁻¹ region.[11]
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would likely show:
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Molecular Ion (M⁺): A prominent peak at m/z = 154 , corresponding to the molecular weight.
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Key Fragments: A significant fragment at m/z = 153 ([M-H]⁺) from the loss of the aldehydic hydrogen is characteristic of aldehydes.[12] Another expected major fragment would be at m/z = 125 ([M-CHO]⁺) due to the loss of the formyl radical.[12]
Experimental Protocols for Physical Property Determination
To ensure scientific rigor, physical properties must be verifiable. The following protocols describe standard, self-validating methods for determining the melting point and solubility profile.
Melting Point Determination (Capillary Method)
This protocol adheres to the standard capillary method, widely recognized by pharmacopeias.[13]
Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology:
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Sample Preparation:
-
Ensure the 2-Fluoro-4-methoxybenzaldehyde sample is completely dry, as moisture can depress the melting point.[14]
-
Place a small amount of the solid in a clean mortar and gently grind it into a fine, homogeneous powder. This ensures efficient and uniform heat transfer.[13]
-
Press the open end of a capillary tube into the powder multiple times. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end to a height of 2-3 mm.[14][15]
-
-
Instrument Setup and Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating rate to quickly approach the expected melting point (e.g., to ~30°C).
-
Once the temperature is approximately 15°C below the expected melting point, reduce the heating rate to 1-2°C per minute.[14][15] A slow ramp rate is critical for allowing the sample and thermometer to be in thermal equilibrium, yielding an accurate reading.
-
-
Data Recording:
-
Record the temperature (T-initial) at which the first drop of liquid is observed.[14]
-
Record the temperature (T-final) at which the last solid crystal melts into a transparent liquid.[15]
-
The recorded melting point should be reported as the range from T-initial to T-final. For high-purity material, this range should be narrow.
-
Solubility Classification
This protocol systematically classifies the compound's solubility based on its acidic or basic properties.
Caption: Logical Flow for Solubility Classification.
Step-by-Step Methodology:
-
Water Solubility:
-
Place approximately 25 mg of the compound into a small test tube.
-
Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[16]
-
Observe if the solid dissolves. Given its structure, it is expected to be insoluble.
-
-
Aqueous Base Solubility:
-
To the undissolved solid (or a fresh 25 mg sample), add 0.75 mL of 5% NaOH solution and shake.
-
Observe for dissolution. As the compound lacks a strong acidic proton (like a phenol or carboxylic acid), it is expected to be insoluble. A positive test would indicate an acidic functional group.[16]
-
-
Aqueous Acid Solubility:
-
To the undissolved solid (or a fresh 25 mg sample), add 0.75 mL of 5% HCl solution and shake.
-
Observe for dissolution. The aldehyde and ether oxygens are weakly basic but generally not basic enough to dissolve in dilute acid. A positive test would indicate a basic functional group, such as an amine.[16]
-
Safety and Handling
Proper handling is essential for laboratory safety. 2-Fluoro-4-methoxybenzaldehyde is associated with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[18]
-
H319: Causes serious eye irritation.[18]
-
H335: May cause respiratory irritation.[18]
Recommended Precautions:
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[2]
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is between 2-8°C.[2]
References
-
Melting Point Determination. (n.d.). Stanford Research Systems. Retrieved from [Link]
-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
-
Physical properties of Aldehydes, Ketones and Carboxylic Acids. (2022, March 31). GeeksforGeeks. Retrieved from [Link]
-
Melting Point Determination Procedure. (2021, August 20). Chemistry LibreTexts. Retrieved from [Link]
-
Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]
-
Experiment 1: Determination of Solubility Class. (n.d.). Retrieved from [Link]
-
Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]
-
Infrared spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
Properties of Aldehydes and Ketones. (2022, August 11). Chemistry LibreTexts. Retrieved from [Link]
-
Physical Properties of Aldehydes and Ketones. (n.d.). eCampusOntario Pressbooks. Retrieved from [Link]
-
Physical Properties of Ketones and Aldehydes. (n.d.). OpenOChem Learn. Retrieved from [Link]
-
Classification of organic compounds By solubility. (n.d.). Retrieved from [Link]
-
Introduction to Solubility. (2021, March 22). SALTISE. Retrieved from [Link]
-
Physical properties aldehydes ketones. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
How To Determine Solubility Of Organic Compounds? (2024, February 11). Chemistry For Everyone. Retrieved from [Link]
-
Safety Data Sheet. (n.d.). AOBChem. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. (n.d.). UNED. Retrieved from [Link]
-
2-Fluoro-4-(methoxycarbonyl)benzoic acid. (n.d.). National Institutes of Health. Retrieved from [Link]
-
IR Spectra of benzaldehyde and its derivatives in different aggregate states. (2014, August 7). ResearchGate. Retrieved from [Link]
-
Infrared Spectra of Some Common Functional Groups. (2021, September 30). Chemistry LibreTexts. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2019, December 31). Chemistry LibreTexts. Retrieved from [Link]
-
Analyze the IR spectra of benzaldehyde, highlighting key functional group peaks. (n.d.). Proprep. Retrieved from [Link]
-
13C NMR Spectrum (1D, 500 MHz, D2O, predicted). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved from [Link]
-
2-Fluoro-3-hydroxy-4-methoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
2-Fluoro-4-methoxybenzaldehyde Thermodynamic Properties vs Temperature. (n.d.). Chemeo. Retrieved from [Link]
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
4-Fluoro-2-methoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
4-Fluoro-2-methoxybenzaldehyde (CAS 450-83-9) Properties. (n.d.). Chemeo. Retrieved from [Link]
-
1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. Retrieved from [Link]
-
Mass Spectrometry: Interpreting Fragmentation Patterns. (2023, October 24). HSC Chemistry. Retrieved from [Link]
-
Interpretation of mass spectra. (n.d.). Retrieved from [Link]
-
2-Fluoro-4-methoxybenzaldehyde, 97%. (n.d.). Fisher Scientific. Retrieved from [Link]
Sources
- 1. 2-Fluoro-4-methoxybenzaldehyde, 97% | Fisher Scientific [fishersci.ca]
- 2. 2-Fluoro-4-methoxybenzaldehyde 97 331-64-6 [sigmaaldrich.com]
- 3. chem-casts.com [chem-casts.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 7. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]
- 8. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. thinksrs.com [thinksrs.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jk-sci.com [jk-sci.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. scribd.com [scribd.com]
- 18. chemscene.com [chemscene.com]


